![molecular formula C7H6BrN3 B1271578 6-Bromo-2-méthyl-3H-imidazo[4,5-b]pyridine CAS No. 42869-47-6](/img/structure/B1271578.png)

6-Bromo-2-méthyl-3H-imidazo[4,5-b]pyridine

Vue d'ensemble

Description

The compound 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine is a derivative of the imidazo[4,5-b]pyridine family, which has been the subject of various studies due to its potential biological activities. The research on this compound and its derivatives has been focused on the synthesis of novel compounds, elucidation of their molecular structures, and exploration of their potential as inhibitors of biological targets such as tyrosyl-tRNA synthetase .

Synthesis Analysis

The synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives has been achieved through a systematic approach involving the condensation of 5-Bromo-2,3-diaminopyridine with suitable aromatic aldehydes in the presence of molecular iodine in water. This is followed by alkylation reactions using different alkyl dibromide agents . Another study reports the synthesis of a specific derivative, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, which was investigated for its crystal and molecular structure . Additionally, a method for synthesizing polysubstituted imidazo[1,2-a]pyridine derivatives using microwave-assisted one-pot cyclization and Suzuki coupling has been developed, which could be adapted for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of 6-bromo-imidazo[4,5-b]pyridine derivatives has been confirmed using techniques such as NMR spectroscopy and monocrystalline X-ray crystallography. The crystal structure of one derivative was found to crystallize in the monoclinic space group, with detailed cell parameters provided, and the structure is stabilized by π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions . Theoretical calculations using DFT and TD-DFT methods have also been employed to understand the electronic properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 6-bromo-imidazo[4,5-b]pyridine derivatives has not been explicitly detailed in the provided abstracts. However, the synthesis methods suggest that these compounds can undergo further chemical transformations, such as alkylation, which could be indicative of their potential to participate in a variety of chemical reactions .

Physical and Chemical Properties Analysis

The physical properties of a specific 6-bromo-imidazo[4,5-b]pyridine derivative, such as its crystalline structure and density, have been reported. The compound exhibits a density of 1.683 g·cm−3 and crystallizes in a monoclinic space group with specific cell parameters . The chemical properties, such as binding affinity to biological targets, have been explored through molecular docking studies, revealing that certain derivatives have significant binding affinities, which could be indicative of their potential as biological inhibitors .

Applications De Recherche Scientifique

Chimie Médicinale : Développement de médicaments

Le 6-Bromo-2-méthyl-3H-imidazo[4,5-b]pyridine sert de structure clé en chimie médicinale en raison de sa similarité structurale avec des molécules biologiquement actives . Il est utilisé dans la synthèse de divers composés pharmaceutiques, y compris ceux présentant des activités antivirales et antiprolifératives potentielles .

Science des Matériaux : Matériaux Électroniques et Photoniques

La structure unique du composé le rend approprié pour une utilisation en science des matériaux, en particulier dans le développement de matériaux électroniques et photoniques. Sa nature hétérocyclique permet la création de matériaux présentant des propriétés électriques spécifiques .

Recherche Antivirale : Agents Thérapeutiques

La recherche indique que les dérivés du this compound peuvent présenter des propriétés antivirales. Des études sont en cours pour évaluer son efficacité en tant qu’agent thérapeutique contre diverses infections virales .

Applications Antimicrobiennes : Nouveaux Dérivés

Le composé est utilisé pour synthétiser de nouveaux dérivés présentant des caractéristiques antimicrobiennes. Ces dérivés sont explorés pour leur potentiel à combattre les infections bactériennes et fongiques .

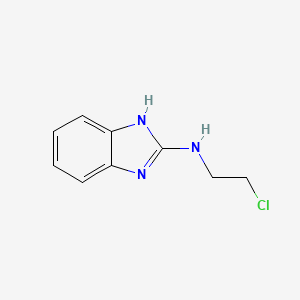

Synthèse Chimique : Réactions d’Alkylation

Le this compound est impliqué dans des réactions d’alkylation, qui sont cruciales pour la création d’une large gamme d’entités chimiques. Ces réactions conduisent souvent à la formation de produits monoalkylés et polyalkylés, élargissant l’utilité du composé en chimie synthétique .

Chimie Analytique : Étalons de Référence

En raison de sa structure et de ses propriétés bien définies, ce composé peut être utilisé comme étalon de référence en chimie analytique. Il aide à la quantification et à la qualification des substances chimiques dans divers échantillons .

Mécanisme D'action

Target of Action

Studies have shown that imidazo[4,5-b]pyridine derivatives can be evaluated as antagonists of various biological receptors at 1 and at 2, including angiotensin ii .

Mode of Action

It is known that the main mode of action of organic inhibitors occurs through adsorption of the organic compound on the surface of mild steel .

Biochemical Pathways

It is known that imidazopyridine derivatives have been extensively studied for their inhibition properties in a highly corrosive environment .

Action Environment

It is known that imidazopyridine and its derivatives have been extensively studied as potential inhibitors of acid corrosion because of their inhibition properties at relatively low concentrations in a highly corrosive environment .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGVKOABQVMENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365715 | |

| Record name | 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42869-47-6 | |

| Record name | 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate](/img/structure/B1271513.png)

![2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol](/img/structure/B1271521.png)

![1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1271525.png)